An In-Depth Technical Guide to Biphenyl-Dioxol Acetic Acid Derivatives for Drug Discovery Professionals
An In-Depth Technical Guide to Biphenyl-Dioxol Acetic Acid Derivatives for Drug Discovery Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2] When integrated with a benzodioxole moiety, it forms a unique chemical architecture with significant potential for modulating various biological targets. This guide provides a comprehensive technical overview of a specific member of this class, focusing on its chemical properties, synthesis, and potential therapeutic applications. Due to the structural ambiguity in the term "4-Biphenyl-dioxol-5-yl-acetic acid," this document will center on the well-characterized isomer, 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid , while also exploring other potential structural isomers. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction and Structural Elucidation
The nomenclature "4-Biphenyl-dioxol-5-yl-acetic acid" is not uniquely defined in major chemical databases. The numbering can be interpreted in several ways, leading to different potential isomers. However, a prominent and documented compound that closely matches this description is 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid (PubChem CID: 2756674), which is also referred to by the synonym 2-Biphenyl-[3][4]dioxol-5-yl-acetic acid.[3] This guide will therefore focus on this specific isomer as the primary subject of investigation.
The core structure combines three key pharmacophores:
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Biphenyl: A rigid, aromatic system that provides a foundational scaffold for orienting functional groups in three-dimensional space, crucial for receptor binding.[1][2]
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Benzodioxole (or Methylenedioxyphenyl): A common structural motif in natural products and synthetic drugs, known to interact with various enzymes and receptors, including cytochrome P450.[5]
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Acetic Acid: A carboxylic acid moiety that can act as a hydrogen bond donor and acceptor, often crucial for target engagement and conferring desirable pharmacokinetic properties.
The strategic combination of these moieties suggests a high potential for biological activity, making this class of compounds an interesting area for drug discovery and development. Biphenyl derivatives, in general, have a wide range of documented biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antihypertensive effects.[6][7][8]
Caption: Potential isomers and structural variants of Biphenyl-Dioxol Acetic Acid.
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior. The properties for 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | [3] |
| Molecular Weight | 256.25 g/mol | [3] |
| IUPAC Name | 2-[2-(1,3-benzodioxol-5-yl)phenyl]acetic acid | [3] |
| CAS Number | 669713-74-0 | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 256.07355886 Da | [3] |
| Topological Polar Surface Area | 66.8 Ų | [3] |
| Heavy Atom Count | 19 | [3] |
These properties suggest that the molecule adheres to general guidelines for oral bioavailability, such as Lipinski's Rule of Five. The calculated LogP indicates a moderate lipophilicity, which is often a good balance for cell membrane permeability and aqueous solubility.
Synthesis and Characterization
The synthesis of biphenyl derivatives is a well-established field in organic chemistry, with several robust methods available.[1][2] The construction of 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid can be efficiently achieved through a convergent synthesis strategy, primarily relying on a palladium-catalyzed cross-coupling reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a Suzuki-Miyaura cross-coupling reaction as the key step to form the C-C bond between the two aromatic rings. The acetic acid side chain can be introduced either before or after the coupling. A common strategy is to use a precursor with a functional group that can be readily converted to the carboxylic acid, such as a methyl ester or a nitrile.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Suzuki Coupling and Hydrolysis
This protocol outlines a two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of Ethyl 2-(2-(benzo[d][3][4]dioxol-5-yl)phenyl)acetate
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,4-(Methylenedioxy)phenylboronic acid (1.2 eq.), ethyl 2-bromophenylacetate (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), followed by a base, typically 2M aqueous sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Step 2: Hydrolysis to 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid
-
Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-5 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid.[4]
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Biological Activity and Therapeutic Potential
While specific biological data for 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid is not extensively published, the structural motifs present in the molecule allow for informed predictions of its potential therapeutic applications. Biphenyl derivatives are known to exhibit a wide array of biological activities.[9]
Potential Therapeutic Areas
-
Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as felbinac and flurbiprofen, are based on a biphenyl acetic acid or propionic acid scaffold.[1] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer: The biphenyl structure is a key component of several compounds with cytotoxic and anti-proliferative activities.[7]
-
Antimicrobial: Biphenyl derivatives have been investigated for their antibacterial and antifungal properties.[6]
-
Cardiovascular: Certain biphenyl compounds have been developed as antihypertensive agents.[10]
The benzodioxole moiety can significantly influence the pharmacological profile, potentially by interacting with specific receptors or by modulating metabolic pathways. For example, benzodioxole derivatives have been explored as antidiabetic agents and auxin receptor agonists.[5][11]
Postulated Mechanism of Action: COX Inhibition Pathway
Given the structural similarity to known NSAIDs, a plausible mechanism of action for the anti-inflammatory effects of this compound class is the inhibition of the COX pathway.
Caption: Postulated inhibition of the COX pathway by the target compound.
Conclusion
The biphenyl-dioxol acetic acid scaffold, exemplified by 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid, represents a promising area for therapeutic innovation. Its synthesis is achievable through established and scalable chemical reactions, and its physicochemical properties are favorable for drug development. While further biological evaluation is required to fully elucidate its therapeutic potential and mechanism of action, the structural similarities to known bioactive compounds suggest that this class of molecules warrants further investigation, particularly in the areas of inflammation, oncology, and infectious diseases. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical space.
References
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PubChem. (n.d.). 2-(2-(Benzo[d][3][4]dioxol-5-yl)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][3]
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Google Patents. (n.d.). Biphenyl diol derivatives and compositions comprising the same as an active ingredient. Retrieved from [10]
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International Journal of Scientific and Development Research. (2019). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved from [Link][6]
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MySkinRecipes. (n.d.). 2-(Benzo[d][3][4]dioxol-5-yl)acetic acid. Retrieved from [Link][12]
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ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link][9]
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National Center for Biotechnology Information. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. NCBI. Retrieved from [Link][11]
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Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. Retrieved from [Link][5]
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ResearchGate. (n.d.). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. Retrieved from [Link][8]
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PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. National Center for Biotechnology Information. Retrieved from [Link]
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